molecular formula C20H22N4OS2 B1587487 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea CAS No. 5657-26-1

1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea

Cat. No. B1587487
CAS RN: 5657-26-1
M. Wt: 398.5 g/mol
InChI Key: BUPYRERCBPFRFM-UHFFFAOYSA-N
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Description

1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea (OPTBT) is a synthetic compound belonging to the class of heterocyclic compounds known as thioureas. It is a colorless solid with a molecular weight of 301.35 g/mol and a melting point of 158-162°C. OPTBT has been used in a range of scientific applications, including as a corrosion inhibitor, in electrochemical studies, and in the synthesis of materials. In addition, it has been studied for its potential biological activities, including its ability to inhibit enzymes, modulate cellular processes, and act as an anti-inflammatory agent.

Scientific Research Applications

1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea has been used in a range of scientific applications. It has been used as a corrosion inhibitor for steel, aluminum, and copper in acidic and neutral media. In addition, it has been used in electrochemical studies to investigate the corrosion behavior of metals in various environments. It has also been used as a reagent in the synthesis of materials, such as polymers and metal-organic frameworks.

Mechanism Of Action

The mechanism of action of 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. In addition, it is thought to act as an anti-inflammatory agent by modulating the production of pro-inflammatory cytokines and chemokines.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea can inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. In vivo studies have demonstrated that 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea can reduce inflammation and improve the healing of wounds.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea in laboratory experiments is its low cost and high availability. In addition, it is relatively stable and easy to handle. However, there are some limitations associated with its use. For example, it is not soluble in water, which may limit its use in certain applications. In addition, it is not biodegradable, which may limit its use in some biological applications.

Future Directions

The potential applications of 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea are still being explored. Possible future directions include further studies to elucidate its mechanism of action, to investigate its potential use in therapeutic applications, and to explore its use in the synthesis of new materials. In addition, further studies are needed to investigate its potential use as a corrosion inhibitor and in electrochemical studies. Finally, further research is needed to explore its potential use in the synthesis of polymers and metal-organic frameworks.

properties

IUPAC Name

1-[4-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)butyl]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c25-18-17(23-20(27)24(18)16-11-5-2-6-12-16)13-7-8-14-21-19(26)22-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,23,27)(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPYRERCBPFRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCCC2C(=O)N(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152193
Record name N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N′-phenylthiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea

CAS RN

5657-26-1
Record name N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N′-phenylthiourea
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96438
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Record name N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N′-phenylthiourea
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Record name 1-[4-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl]-3-phenylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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